N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide
Description
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide is a heterocyclic compound featuring an indazole core linked via a carboxamide group to a phenyl ring substituted with a 1-methylimidazole moiety. The indazole scaffold is a bicyclic aromatic system with two nitrogen atoms, while the 1-methylimidazole group introduces additional hydrogen-bonding and π-stacking capabilities.
Properties
Molecular Formula |
C19H15N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[3-(1-methylimidazole-2-carbonyl)phenyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-24-10-9-20-18(24)17(25)12-5-4-6-13(11-12)21-19(26)16-14-7-2-3-8-15(14)22-23-16/h2-11H,1H3,(H,21,26)(H,22,23) |
InChI Key |
LIYJBQQJWSTEJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1H-Indazole-3-Carboxylic Acid
Form A of 1H-indazole-3-carboxylic acid is synthesized via refluxing Form B in methanol for 4 hours, yielding a solvent-free crystalline product. An alternative route involves hydrolyzing intermediate 9 (derived from aluminum chloride-mediated Friedel-Crafts acylation) with hydrochloric acid, followed by dichloromethane extraction and vacuum drying (76% yield).
Preparation of 3-[(1-Methyl-1H-Imidazol-2-yl)Carbonyl]Aniline
Sequential Coupling Strategies
Primary Coupling: Imidazole Carbonyl to Aniline
A mixture of 1-methyl-1H-imidazole-2-carboxylic acid , EDC·HCl (1.2 eq), and HOBt (1.1 eq) in DMF is stirred at 60°C for 1 hour, followed by addition of 3-aminophenol. After 2 hours, the reaction is quenched with NaOH, extracted with chloroform, and purified via column chromatography (57% yield observed for analogous imidazole-4-carboxylates).
Secondary Coupling: Indazole-3-Carboxylic Acid to Aromatic Amine
The patent-prioritized method employs HBTU (2.3 eq) and diisopropylethylamine (DIPEA, 5.4 eq) in DMF to activate indazole-3-carboxylic acid. The intermediate acyloxyphosphonium salt reacts with 3-[(1-methyl-1H-imidazol-2-yl)carbonyl]aniline at 45°C for 10 hours, followed by solvent removal and dichloromethane trituration to isolate the product (76–95% yield for related carboxamides).
Optimized Reaction Conditions
Solvent and Temperature Effects
Coupling Agent Comparison
| Coupling Agent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| HBTU | DIPEA | DMF | 45°C | 76% | |
| EDC/HOBt | Triethylamine | DMF | 60°C | 57% | |
| DCC/HOBt | None | DCM | 20°C | 42% |
HBTU demonstrates superior efficacy in large-scale syntheses (3.07 kg product isolated), whereas EDC/HOBt offers cost advantages for smaller batches.
Scalability and Industrial Adaptations
The patent-specified protocol for analogous compounds employs a 3 L reactor charged with indazole-3-carboxylic acid (2.5 kg), DIPEA (13.4 L), and HBTU (5.84 kg) in DMF. After 2 hours of activation, (S)-3-aminoquinuclidine dihydrochloride (2.56 kg) is added, and the mixture is stirred overnight at room temperature. Concentration under reduced pressure and dichloromethane trituration yield the carboxamide with minimal purification.
Challenges and Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Core Heterocycles : The target compound’s indazole core distinguishes it from benzimidazole () and pyridazine () analogs. Indazole’s fused aromatic system may enhance binding to hydrophobic enzyme pockets compared to pyridazine’s single-ring structure.
- In contrast, trifluoromethoxy () and adamantyl groups () increase lipophilicity, impacting bioavailability .
- Regulatory Status : Indazole carboxamides like those in are classified as dangerous drugs, suggesting structural motifs that may confer psychoactivity or high receptor affinity .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The trifluoromethoxy group in ’s compound increases polarity (logP ~3.5 estimated), whereas the dimethoxyphenyl group in enhances solubility in polar solvents .
- NMR data for ’s compound highlights characteristic aromatic and alkyl proton shifts, which could guide characterization of the target compound .
Biological Activity
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indazole core with a carboxamide functional group and an imidazole moiety, which is known for its role in various biological processes. The structural formula can be represented as follows:
This configuration allows for interactions with various biological targets, making it a candidate for drug development.
Research indicates that compounds similar to this compound often exhibit significant biological activities, particularly in the following areas:
- Kinase Inhibition : The compound has been studied as a potential inhibitor of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. PAK1 inhibitors are sought after for their ability to suppress cancer cell migration and invasion. For instance, derivatives of the indazole scaffold have shown promising results in inhibiting PAK1 with high selectivity and low cytotoxicity towards normal cells .
- Antitumor Activity : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .
- Anti-inflammatory Effects : Similar compounds have displayed anti-inflammatory properties by modulating cytokine production and signaling pathways involved in inflammation .
Study 1: PAK1 Inhibition
A study conducted by researchers identified several 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors. The lead compound exhibited an IC50 value of 9.8 nM against PAK1, demonstrating strong enzyme inhibition and selectivity over other kinases. Additionally, it effectively suppressed the migration of MDA-MB-231 breast cancer cells by downregulating Snail expression without affecting overall tumor growth .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlighted that modifications to the hydrophobic and hydrophilic regions of the molecule significantly influenced its inhibitory activity against PAK1. This suggests that careful design of substituents on the indazole scaffold can enhance biological efficacy .
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indazole + Imidazole + Carboxamide | PAK1 Inhibition, Antitumor |
| Compound A | Imidazole + Phenyl | Antimicrobial |
| Compound B | Tetrazole + Cyclohexane | Anticancer |
Q & A
What are the established synthetic routes for N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide, and what analytical methods validate its purity?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with the functionalization of the indazole core. A common approach includes:
- Step 1 : Coupling 1H-indazole-3-carboxylic acid with 3-aminophenyl-(1-methyl-1H-imidazol-2-yl)methanone via carbodiimide-mediated amidation (e.g., EDC or DCC) in anhydrous DMF or THF .
- Step 2 : Purification using column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol .
Validation : - HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥98% .
- 1H/13C NMR (DMSO-d6 or CDCl3) verifies structural integrity, with characteristic peaks for imidazole (δ 7.5–8.0 ppm) and indazole (δ 11.5–12.0 ppm for NH) .
- Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]+ at m/z 402.1) .
How can researchers optimize reaction yields for the carboxamide coupling step in the synthesis of this compound?
Advanced Research Question
Yield optimization requires addressing common challenges like steric hindrance and competing side reactions:
- Catalyst Selection : Use HOBt (1-hydroxybenzotriazole) alongside EDC to suppress racemization and improve coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, but switching to dichloromethane (DCM) may reduce byproduct formation .
- Temperature Control : Maintain 0–5°C during coupling to minimize imidazole ring opening .
- Real-Time Monitoring : TLC (silica GF254, UV visualization) tracks reaction progress, with mobile phase optimization (e.g., 10% MeOH in DCM) .
What spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?
Basic Research Question
Advanced spectroscopic methods are essential for characterizing complex substituents:
- 2D NMR (HSQC, HMBC) : Assigns imidazole and indazole proton-carbon correlations, distinguishing regioisomers (e.g., differentiating N1 vs. N2 substitution) .
- IR Spectroscopy : Confirms carboxamide C=O stretching (~1650 cm⁻¹) and imidazole C-N vibrations (~1580 cm⁻¹) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .
How can contradictory data regarding this compound’s biological activity be resolved?
Advanced Research Question
Discrepancies in receptor binding or cytotoxicity data may arise from:
- Purity Variability : Impurities (e.g., unreacted starting materials) can skew bioactivity. Validate batches via LC-MS and orthogonal purity assays .
- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. For example, serum-free media reduces nonspecific protein binding .
- Target Selectivity Profiling : Use panels of related receptors (e.g., CB1/CB2 for cannabinoid analogs) to identify off-target effects .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to rationalize activity differences across studies .
What are the recommended storage conditions to ensure long-term stability of this compound?
Basic Research Question
Stability is influenced by light, temperature, and solvent:
- Storage : -20°C in amber vials under argon atmosphere to prevent oxidation and hydrolysis .
- Solvent Choice : Lyophilized solids are stable for >2 years; solutions in DMSO should be aliquoted and stored at -80°C (avoid freeze-thaw cycles) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor potency loss via HPLC .
What advanced methodologies elucidate the interaction mechanisms between this compound and biological targets?
Advanced Research Question
Mechanistic studies require multi-disciplinary approaches:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized receptors (e.g., GPCRs) with nanomolar sensitivity .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy- vs. enthalpy-driven binding .
- Cryo-EM : Resolves binding conformations in membrane-bound targets (e.g., ion channels) at near-atomic resolution .
- Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies downstream pathway perturbations (e.g., lipid signaling in cancer cells) .
How do structural modifications to the imidazole or phenyl rings affect this compound’s pharmacokinetic properties?
Advanced Research Question
Rational design strategies for improved ADME:
- LogP Optimization : Introduce polar groups (e.g., -OH, -CF3) on the phenyl ring to enhance aqueous solubility. LogP shifts from ~3.5 to ~2.0 reduce hepatotoxicity risks .
- Metabolic Stability : Fluorination at the imidazole 4-position slows CYP450-mediated oxidation, extending half-life in vivo .
- Bioisosteric Replacement : Replace the methyl group on imidazole with trifluoromethyl to improve target affinity while maintaining metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
